1,2-Dioleoyl-rac-glycerol (1,2-diolein) is a highly lipophilic, synthetic diacylglycerol featuring two unsaturated oleic acid (C18:1, cis-9) chains on a racemic glycerol backbone. As a liquid at room temperature, it offers high processability for lipid formulations compared to solid saturated analogs [1]. In biological research, it acts as the standard physiological second messenger for activating Protein Kinase C (PKC), providing transient, reversible signaling kinetics that synthetic phorbol esters cannot replicate [2]. For industrial and pharmaceutical procurement, its racemic nature provides a cost-effective bulk alternative to stereopure 1,2-Dioleoyl-sn-glycerol without compromising performance in non-stereospecific membrane fusion or lipid nanoparticle (LNP) helper-lipid applications [3].
Substituting 1,2-Dioleoyl-rac-glycerol with close structural analogs frequently leads to assay failure or formulation collapse. The structural isomer 1,3-diolein, despite having identical mass and chain length, is incapable of activating PKC and is strictly a metabolic intermediate, rendering it useless for signal transduction assays [1]. Saturated diacylglycerols, such as 1,2-dipalmitin (C16:0), possess high phase transition temperatures (melting points >60°C) that rigidify lipid bilayers, preventing the membrane fluidity and fusogenicity required for liposome extrusion and endosomal escape in gene delivery [2]. Furthermore, substituting physiological diacylglycerols with phorbol esters (e.g., PMA) for PKC activation triggers irreversible hyperactivation and subsequent receptor down-regulation, fundamentally altering the cellular phenotype rather than modeling transient physiological signaling [3].
In reconstituted biochemical assays requiring trace calcium and phospholipids, 1,2-diolein acts as a potent, physiological activator of Protein Kinase C (PKC). In direct comparative studies, 1,2-diolein strongly activates the enzyme, whereas the structural isomer 1,3-diolein and saturated analogs like 1,2-distearin fail to induce significant activation [1]. This strict stereochemical and positional requirement dictates that crude diolein mixtures or 1,3-isomers cannot be procured for signaling research.
| Evidence Dimension | Protein Kinase C (PKC) Activation Efficacy |
| Target Compound Data | 1,2-diolein: Strong enzyme activation |
| Comparator Or Baseline | 1,3-diolein: Poor/inactive activation |
| Quantified Difference | Qualitative binary shift from strong activation to near-zero activity |
| Conditions | Reconstituted mouse brain enzyme assay with 0.5 mM EGTA and trace Ca2+ |
Procurement for cellular signaling assays must strictly specify the 1,2-isomer to ensure target engagement and avoid false-negative results.
The presence of two cis-9 double bonds in the oleoyl chains of 1,2-Dioleoyl-rac-glycerol dramatically lowers its phase transition temperature (Tm) compared to saturated analogs. While 1,2-dipalmitin (C16:0) is a solid at room temperature with a melting point near 60°C, 1,2-diolein remains an oil, significantly enhancing lipid bilayer fluidity [1]. This low Tm prevents crystallization within lipid nanoparticle (LNP) formulations and promotes the non-lamellar phase transitions necessary for membrane fusion.
| Evidence Dimension | Melting Point / Phase Transition Temperature |
| Target Compound Data | 1,2-Dioleoyl-rac-glycerol: Liquid at room temperature (< 0°C Tm) |
| Comparator Or Baseline | 1,2-Dipalmitin: Solid at room temperature (~60°C Tm) |
| Quantified Difference | >60°C reduction in melting point |
| Conditions | Standard ambient conditions and lipid bilayer incorporation |
Selecting the unsaturated oleoyl variant is critical for maintaining processability during liposome extrusion and ensuring functional membrane fusion in vivo.
1,2-Dioleoyl-rac-glycerol functions as a highly effective helper lipid in non-viral gene delivery systems. When incorporated into lipoplexes or fusogenic liposomes alongside cationic lipids, 1,2-dioleoyl-rac-glycerol significantly enhances the endosomal escape of nucleic acids [1]. It performs comparably to standard helper lipids like DOPE (1,2-dioleoylphosphatidylethanolamine), increasing gene transfer efficiency by promoting membrane destabilization at acidic endosomal pH.
| Evidence Dimension | Gene Transfer Efficiency |
| Target Compound Data | Formulations with 1,2-dioleoyl-rac-glycerol: Enhanced endosomal escape and transfection |
| Comparator Or Baseline | Formulations lacking fusogenic helper lipids: Endosomal entrapment |
| Quantified Difference | Significant enhancement of gene transfer comparable to DOPE |
| Conditions | Lipospermine/DNA complex mediated gene transfer in vitro |
Provides formulation scientists with a non-phospholipid, fusogenic helper lipid alternative for optimizing lipid nanoparticle (LNP) delivery systems.
Because it is the physiological 1,2-isomer and avoids the irreversible down-regulation caused by phorbol esters, 1,2-Dioleoyl-rac-glycerol is the procurement standard for transiently activating Protein Kinase C in cell-free and cell-based signaling assays [1].
The low phase transition temperature and conical lipid shape provided by its unsaturated oleoyl chains make this compound an ideal helper lipid. It is incorporated into lipid nanoparticles (LNPs) and lipoplexes to promote non-lamellar phase transitions, thereby facilitating endosomal escape and enhancing nucleic acid delivery [2].
As a cost-effective racemic diacylglycerol, it serves as a bulk synthetic precursor for manufacturing 1,2-dioleoyl phospholipids (e.g., DOPC, DOPE) or functionalized DAG-PEG conjugates used in advanced drug delivery formulations [3].